molecular formula C10H8O2S B1395934 6-Methoxybenzo[b]thiophene-2-carbaldehyde CAS No. 1001203-26-4

6-Methoxybenzo[b]thiophene-2-carbaldehyde

Cat. No. B1395934
M. Wt: 192.24 g/mol
InChI Key: VHVRCXIIFVHBFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as “6-Methoxybenzo[b]thiophene-2-carbaldehyde”, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “6-Methoxybenzo[b]thiophene-2-carbaldehyde” consists of a thiophene ring attached to a methoxy group and a carbaldehyde group. The molecular weight of this compound is 192.24 g/mol.


Physical And Chemical Properties Analysis

“6-Methoxybenzo[b]thiophene-2-carbaldehyde” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-Methoxybenzo[b]thiophene-2-carbaldehyde has been utilized in the synthesis of various complex organic compounds. For instance, reactions with 2-aryl-1,1-dicyanoethylenes and malononitrile have been used to produce substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans and 2-amino-4-aryl-3-cyano-4H-benzothieno[3,2-b]pyrans (Shestopalov & Naumov, 2003).

Biological Applications

  • The compound has been a key part of studies focusing on cancer therapy. A study developed a method for creating 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, demonstrating significant antiproliferative activity, particularly in the treatment of colon carcinoma cells (Romagnoli et al., 2021).

Photochromic Applications

  • Syntheses of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes, involving demethylation of methoxybenzo[b]thiophenes, have been reported. These photochromic behaviors are significant for various applications in materials science (Queiroz et al., 2000).

Pharmaceutical Research

  • Studies have also focused on the structural revision of natural products and synthesis of derivatives, including those involving 6-methoxy-2-arylbenzofuran derivatives. These have shown moderate antibacterial activity and cytotoxicity against specific cancer cell lines (Noviany et al., 2020).

properties

IUPAC Name

6-methoxy-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRCXIIFVHBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[b]thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Paegle, P Dimitrijevs, P Arsenyan - New Journal of Chemistry, 2023 - pubs.rsc.org
Targeted therapy is one of the modern directions in the fight against cancer. Nowadays, selective estrogen receptor modulators (SERMs) and downregulators (SERDs) are used as the …
Number of citations: 0 pubs.rsc.org
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org
Y Lu - 2019 - search.proquest.com
Estrogen receptors (ERs) are nuclear hormone receptors and regulate many target genes associated with cell survival, growth and development. ERs act as transcription factors and …
Number of citations: 2 search.proquest.com

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